Alisertib sodium
Overview
Description
Alisertib sodium is a novel aurora A kinase inhibitor that has been under investigation for the treatment of various forms of cancer . This compound has shown potential in targeting cancer cells by inhibiting the aurora A kinase, a protein that plays a crucial role in cell division and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of alisertib sodium involves a series of synthetic steps. One method includes the condensation and cyclization reaction between (1E, 4E)-8-chloro-4-[(dimethylamino)methene]-1-(2-fluoro-6-methoxyphenyl)-3H-benzo[C]azepine-5-(4H)-ketone and guanidine hydrochloride to generate 2-amino-9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyridine-5,4-Dbenzo-azepine . This intermediate then undergoes a displacement reaction with 4-halogen-2-methoxy-benzoic acid to produce alisertib .
Industrial Production Methods
The industrial production of this compound is designed to be efficient and scalable. The process involves readily available raw materials and straightforward reaction conditions, making it suitable for large-scale production . The synthetic route is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alisertib sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted alisertib compounds .
Scientific Research Applications
Mechanism of Action
Alisertib sodium exerts its effects by selectively inhibiting aurora A kinase, a protein that is essential for the proper progression of mitosis . By inhibiting this kinase, this compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of aurora A kinase activity, which prevents the phosphorylation of key substrates required for mitotic progression .
Comparison with Similar Compounds
Alisertib sodium is unique among aurora A kinase inhibitors due to its selectivity and potency. Similar compounds include:
Compared to these compounds, this compound has shown greater selectivity for aurora A kinase, leading to more targeted and effective cancer treatment .
Properties
CAS No. |
1208255-63-3 |
---|---|
Molecular Formula |
C27H21ClFN4NaO5 |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate;hydrate |
InChI |
InChI=1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1 |
InChI Key |
WLPXWQKMVACWII-UHFFFAOYSA-M |
SMILES |
O=C([O-])C1=CC=C(NC2=NC=C3CN=C(C4=C(OC)C=CC=C4F)C5=CC(Cl)=CC=C5C3=N2)C=C1OC.[H]O[H].[Na+] |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alisertib sodium hydrate, MLN8237-004 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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